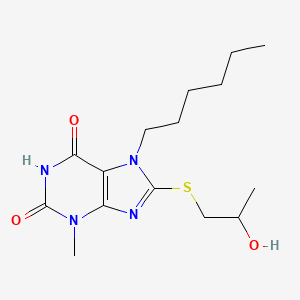
7-Hexyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hexyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione, also known as KH176, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of purine derivatives and is synthesized using a unique method that involves the use of thiol-ene click chemistry.
Mecanismo De Acción
The mechanism of action of 7-Hexyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione involves the modulation of mitochondrial function and reduction of oxidative stress. 7-Hexyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione has been shown to increase the activity of mitochondrial respiratory chain complexes, leading to increased ATP production and improved mitochondrial function. In addition, 7-Hexyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects
7-Hexyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione has been shown to have a wide range of biochemical and physiological effects, including improved mitochondrial function, reduced oxidative stress, and increased antioxidant enzyme activity. In addition, 7-Hexyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases. Furthermore, 7-Hexyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione has been shown to have anti-cancer properties, including the inhibition of cell proliferation and induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-Hexyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione for lab experiments is its high potency and specificity for mitochondrial function. This makes it an ideal candidate for studying mitochondrial disorders and related diseases. However, one of the limitations of 7-Hexyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 7-Hexyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione, including further studies on its therapeutic potential in mitochondrial disorders, neurodegenerative diseases, and cancer. In addition, future research could focus on optimizing the synthesis method of 7-Hexyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione to improve its solubility and bioavailability. Furthermore, the mechanism of action of 7-Hexyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione could be further elucidated to identify potential targets for drug development. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 7-Hexyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione in humans.
Métodos De Síntesis
The synthesis of 7-Hexyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione involves the use of thiol-ene click chemistry, which is a highly efficient and versatile method for the preparation of complex molecules. This method involves the reaction of a thiol and an alkene or alkyne in the presence of a catalyst to form a carbon-sulfur bond. The synthesis of 7-Hexyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione begins with the reaction of 8-bromo-7-hexyl-3-methylxanthine with sodium thiomethoxide to form the corresponding thioether. The thioether is then reacted with 2-(2-bromoethoxy)ethanol in the presence of a catalyst to form 7-Hexyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione.
Aplicaciones Científicas De Investigación
7-Hexyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including mitochondrial disorders, neurodegenerative diseases, and cancer. Mitochondrial disorders are a group of genetic diseases that affect the function of mitochondria, leading to a wide range of symptoms. 7-Hexyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione has been shown to improve mitochondrial function and reduce oxidative stress in cells, making it a promising candidate for the treatment of mitochondrial disorders. In addition, 7-Hexyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, making it a potential therapeutic agent for these neurodegenerative diseases. Furthermore, 7-Hexyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
7-hexyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-4-5-6-7-8-19-11-12(16-15(19)23-9-10(2)20)18(3)14(22)17-13(11)21/h10,20H,4-9H2,1-3H3,(H,17,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVRIHZNASGYGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC(C)O)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 4-[3-(1H-pyrazol-5-yl)phenethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2375087.png)
![2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375088.png)
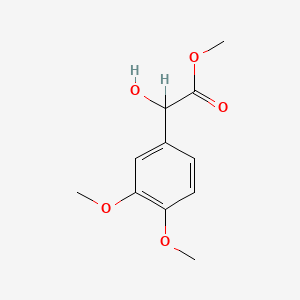
![4-(2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2375092.png)

![6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2375098.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2375099.png)
![3-[2-(Cyclohexen-1-yl)ethylamino]-1-(4-methoxyphenyl)pyrazin-2-one](/img/structure/B2375101.png)
![3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid;hydrochloride](/img/structure/B2375102.png)
![ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate](/img/structure/B2375104.png)
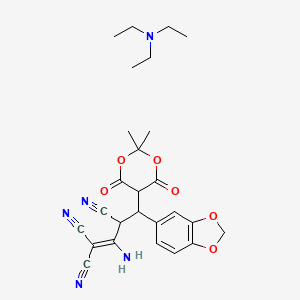
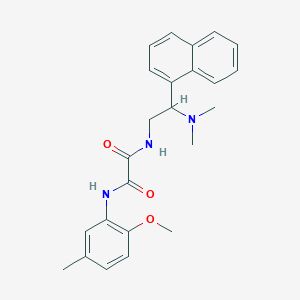
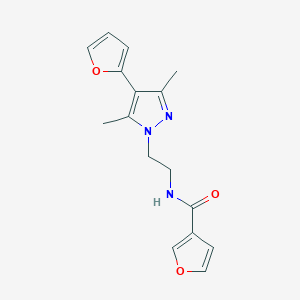
![3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2375108.png)